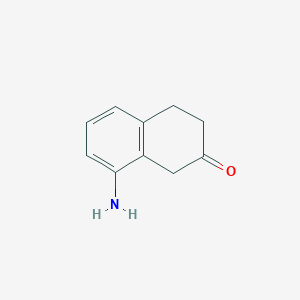

8-氨基-3,4-二氢-1H-萘-2-酮

描述

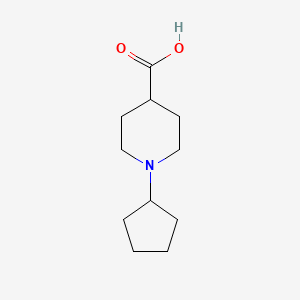

8-Amino-3,4-dihydro-1H-naphthalen-2-one (8-Amino-3,4-DNH) is a naturally occurring organic compound belonging to the class of naphthalenones. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The compound has also been used in scientific research applications as a reagent, catalyst, and substrate. 8-Amino-3,4-DNH is a versatile compound that can be used in a wide range of applications.

科学研究应用

合成应用

- 该化合物已用于合成螺杂环化合物,显示出多种化学反应和各种衍生物的生产潜力 (孟等,2017)。

- 它用作胺和酰胺衍生物合成的前体,这些衍生物在稳定肥大细胞和作为抗炎剂方面有应用 (Barlow & Walsh, 2008)。

化学传感和成像

- 它已被用于创建 HDDP 偶氮甲碱染料,作为 Al3+ 离子的选择性和灵敏检测的荧光化学传感器 (Asiri et al., 2018)。

- 该化合物的衍生物已被合成用于生物成像研究,并作为制备新型荧光生物活性化合物的中间体,展示出正溶剂变色性 (Nicolescu et al., 2020)。

材料科学和催化

- 它的衍生物已用于钯催化的氨基羰基化,在材料科学和作为各种化学反应中的催化剂方面显示出潜力 (Takács 等,2008)。

- 该化合物在席夫碱配体的合成中得到应用,席夫碱配体以其结构特征、光谱、磁性和生物学意义而闻名 (Al-Nama & AL Nidaa, 2019)。

作用机制

Target of Action

It is known that this compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Mode of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors, resulting in a variety of biological activities .

Result of Action

Indole derivatives, which share a similar structure, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生化分析

Biochemical Properties

8-Amino-3,4-dihydro-1H-naphthalen-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of 8-Amino-3,4-dihydro-1H-naphthalen-2-one to the active site of the enzyme, thereby influencing its activity .

Cellular Effects

The effects of 8-Amino-3,4-dihydro-1H-naphthalen-2-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 8-Amino-3,4-dihydro-1H-naphthalen-2-one can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered gene expression patterns and metabolic changes .

Molecular Mechanism

At the molecular level, 8-Amino-3,4-dihydro-1H-naphthalen-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Amino-3,4-dihydro-1H-naphthalen-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 8-Amino-3,4-dihydro-1H-naphthalen-2-one remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 8-Amino-3,4-dihydro-1H-naphthalen-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

8-Amino-3,4-dihydro-1H-naphthalen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of certain metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 8-Amino-3,4-dihydro-1H-naphthalen-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern of 8-Amino-3,4-dihydro-1H-naphthalen-2-one can affect its activity and function within the cell .

Subcellular Localization

8-Amino-3,4-dihydro-1H-naphthalen-2-one exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of 8-Amino-3,4-dihydro-1H-naphthalen-2-one can influence its activity and interactions with other biomolecules, thereby affecting its overall function within the cell .

属性

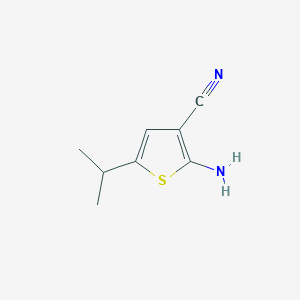

IUPAC Name |

8-amino-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHCRNPKJNUQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630171 | |

| Record name | 8-Amino-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624729-74-4 | |

| Record name | 8-Amino-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fulcrum Ketone A6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。